Imidazo[1,5-a]pyridine-1-methanethiol, 3-phenyl-
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Overview
Description
Imidazo[1,5-a]pyridine-1-methanethiol, 3-phenyl- is a nitrogen-containing heterocyclic compound. This compound is part of the imidazo[1,5-a]pyridine family, which is known for its wide range of applications in medicinal chemistry, materials science, and other fields . The presence of both nitrogen and sulfur atoms in its structure makes it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing imidazo[1,5-a]pyridine-1-methanethiol, 3-phenyl- involves a one-pot reaction starting from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates. This method constructs C-N and C-S bonds simultaneously under mild reaction conditions . Another approach involves the use of molecular iodine for the oxidative annulation of 2-pyridyl ketones and alkylamines, which also produces imidazo[1,5-a]pyridine derivatives .
Industrial Production Methods
Industrial production methods for imidazo[1,5-a]pyridine derivatives often involve large-scale cyclocondensation, cycloaddition, and oxidative cyclization reactions. These methods are designed to be efficient, cost-effective, and scalable, making them suitable for the production of large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,5-a]pyridine-1-methanethiol, 3-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodine or other oxidizing agents.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Iodine, sodium acetate (NaOAc).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can have different functional groups attached to the nitrogen or sulfur atoms .
Scientific Research Applications
Imidazo[1,5-a]pyridine-1-methanethiol, 3-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-cancer agent and for its anti-inflammatory properties.
Medicine: Explored for its potential in treating diseases such as Alzheimer’s and other neurological disorders.
Industry: Utilized in the development of optoelectronic devices, sensors, and other advanced materials.
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyridine-1-methanethiol, 3-phenyl- involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit certain kinases, which play a role in inflammatory and cancer pathways . The compound’s sulfur and nitrogen atoms are crucial for its binding to these targets, leading to the modulation of specific biological activities .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another nitrogen-containing heterocycle with similar applications in medicinal chemistry.
Imidazo[4,5-b]pyridine: Known for its anti-tuberculosis activity.
Imidazo[1,2-b]pyridazine: Used in the development of various pharmaceuticals.
Uniqueness
Imidazo[1,5-a]pyridine-1-methanethiol, 3-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methanethiol group enhances its reactivity and potential for forming diverse derivatives .
Properties
CAS No. |
446830-58-6 |
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Molecular Formula |
C14H12N2S |
Molecular Weight |
240.33 g/mol |
IUPAC Name |
(3-phenylimidazo[1,5-a]pyridin-1-yl)methanethiol |
InChI |
InChI=1S/C14H12N2S/c17-10-12-13-8-4-5-9-16(13)14(15-12)11-6-2-1-3-7-11/h1-9,17H,10H2 |
InChI Key |
FJXBDGXBVMDVJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)CS |
Origin of Product |
United States |
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